molecular formula C18H32O16 B1165368 Galili antigen undecaose linked to BSA

Galili antigen undecaose linked to BSA

Número de catálogo: B1165368
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galili antigen undecaose linked to BSA, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What experimental strategies ensure proper characterization of Galili antigen undecaose-BSA conjugates?

Basic Research Focus
To confirm structural integrity, employ techniques such as SDS-PAGE (to assess molecular weight shifts post-conjugation) and mass spectrometry (to verify glycan-protein linkage). For glycan density quantification, HPLC with fluorescence detection or bicinchoninic acid (BCA) assays can determine the molar ratio of antigen to BSA .

Advanced Research Focus
For advanced validation, use 2D-PAGE combined with Western blotting to resolve glycoforms and confirm epitope accessibility. Surface plasmon resonance (SPR) can quantify binding kinetics between the conjugate and anti-Galili antibodies, providing insights into avidity effects .

Q. How can researchers mitigate variability in anti-Galili antibody detection across assay platforms?

Basic Research Focus
Standardize reagent batches (e.g., secondary antibodies) via pre-use qualification, including titrations to determine optimal dilutions. Include BSA-only controls to exclude carrier protein cross-reactivity and Galili-BSA conjugates as positive controls .

Advanced Research Focus
Implement multiplex platforms (e.g., Luminex) with internal reference standards (e.g., pooled human serum with high anti-Galili IgM/IgG) to normalize inter-assay variability. Use standard curves calibrated against WHO reference materials for absolute quantification .

Q. What methodological challenges arise when analyzing host cell proteins (HCPs) in Galili-BSA conjugate preparations?

Basic Research Focus
Commercial HCP-ELISA kits may lack coverage for process-specific impurities. Validate kits using spike-recovery experiments with HCPs from the conjugate production system (e.g., E. coli or mammalian cell lysates) .

Advanced Research Focus
Combine immunoaffinity chromatography (IAC) with LC-MS/MS to identify residual HCPs. For low-abundance targets, use immunocapture-LC-MS with heavy isotope-labeled peptides for precise quantification .

Q. Why does BSA selection critically impact assay performance in Galili antigen studies?

Basic Research Focus
BSA from non-globulin-free sources may contain trace immunoglobulins that bind secondary antibodies, causing false positives. Use low-endotoxin, protease-free BSA (e.g., Sigma A3059) to minimize nonspecific binding .

Advanced Research Focus
Characterize BSA lots via agarose gel electrophoresis to confirm purity. For glycan array studies, test BSA batches for innate glycosylation patterns that could interfere with synthetic Galili epitopes .

Q. How can researchers optimize Galili antigen density on BSA for immunological studies?

Basic Research Focus
Perform titration experiments comparing conjugates with 5–25 epitopes per BSA molecule. Measure antibody titers in sera from immunized animals to identify the optimal epitope density for maximal immunogenicity .

Advanced Research Focus
Use stoichiometric labeling with fluorescent tags (e.g., FITC) to quantify epitope density via fluorescence polarization. For in vivo studies, compare immune responses to low- vs. high-density conjugates to assess T-cell dependency .

Q. What strategies resolve contradictions in anti-Galili antibody data between ELISA and glycan arrays?

Advanced Research Focus
Discrepancies often arise from differences in epitope presentation (soluble vs. solid-phase). Validate ELISA results using competitive inhibition assays with free Galili oligosaccharides. For arrays, confirm specificity via glycan knockout mutants .

Q. How to design controls for distinguishing anti-Galili antibodies from rheumatoid factors (RF) in serum?

Advanced Research Focus
Include IgG-coated beads in multiplex assays to detect RF-mediated false positives. Pre-treat sera with IgM/IgG depletion columns or use anti-human IgG F(ab')₂ fragments to block RF interference .

Q. What analytical workflows integrate Galili-BSA conjugates into biomarker discovery pipelines?

Advanced Research Focus
Combine glycan microarrays (for high-throughput antibody profiling) with single-cell B-cell sequencing to map epitope-specific clonal responses. Validate findings using SPR-based affinity maturation assays .

Q. How does α-Gal epitope presentation on BSA enhance antigen processing in vaccine studies?

Advanced Research Focus
BSA acts as a carrier for T-cell help, enabling class-switching from IgM to IgG. Compare immune responses to Galili-BSA vs. unconjugated antigen in MHC-II knockout models to dissect T-cell dependency .

Q. What protocols ensure reproducibility in anti-Galili assays during multi-center studies?

Advanced Research Focus
Adopt harmonized SOPs for conjugate preparation, including defined BSA sources and glycan:protein ratios. Distribute aliquots of reference sera and conjugates to all sites for cross-validation .

Propiedades

Fórmula molecular

C18H32O16

Sinónimos

Galα1-3[Galβ1-4GlcNAcβ1-3]4Galβ1-4Glc

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.